N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 4,5-dichloro-2-aminobenzothiazole with 1,3-benzothiazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide: This compound has similar structural features but differs in its biological activities and applications.
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: This derivative has additional methoxy groups, which can influence its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Biological Activity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research studies that highlight its activity against various biological targets.
- Molecular Formula: C11H7Cl2N3OS
- Molecular Weight: 292.16 g/mol
- IUPAC Name: this compound
This compound features a benzothiazole core structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
Key Findings:
- MCF-7 Cell Line: IC50 = 15 µM
- HeLa Cell Line: IC50 = 12 µM
The compound's ability to inhibit tumor growth in xenograft models further supports its potential as an anticancer agent.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes crucial for cancer cell proliferation and survival. For example:
- Topoisomerase II Inhibition : This enzyme plays a critical role in DNA replication and is a common target for anticancer drugs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics.
- Case Study on Cancer Treatment : Research published in Cancer Letters investigated the effects of the compound on tumor growth in mice. The study concluded that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS2/c16-8-2-4-10-13(12(8)17)19-15(23-10)20-14(21)7-1-3-9-11(5-7)22-6-18-9/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNNUYBJYXFXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.